1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-
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Overview
Description
“1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-” is a derivative of pyrazolo[3,4-d]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activities . They have been found to act as inhibitors of the epidermal growth factor receptor (EGFR), which is a promising target for cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of new 1H-pyrazolo[3,4-d]pyrimidine derivatives . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .Molecular Structure Analysis
The molecular structure of these compounds is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a versatile drug-like fragment that has drawn much attention as a pharmacophore .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of pyrazol-3-one substrates, followed by the creation of the pyrazolo[3,4-d]pyrimidine derivatives .Scientific Research Applications
Scientific Research Applications of Pyrazolopyrimidines
Pyrazolopyrimidines are a class of compounds known for their diverse biological activities, which make them subjects of interest in various fields of scientific research. These compounds are often explored for their potential therapeutic applications due to their ability to interact with a range of biological targets.
Cancer Research
Research into pyrazolopyrimidines often involves their potential as anti-cancer agents. For instance, compounds like bromodeoxyuridine, a pyrimidine analogue, have been utilized in studying cell kinetics in human malignancies. Bromodeoxyuridine is incorporated into the DNA of proliferating cells, allowing for the measurement of DNA synthesis and cell proliferation rates, which are critical in cancer research and therapy planning (Riccardi et al., 1988).
Antiviral Applications
Pyrazolopyrimidine derivatives have also been explored for their antiviral properties. GS-5806, a novel compound optimized for oral bioavailability and potent antiviral efficacy against respiratory syncytial virus (RSV), exemplifies the application of pyrazolopyrimidines in treating viral infections. This compound demonstrated dose-dependent efficacy in reducing viral load and disease severity in clinical settings (Mackman et al., 2015).
Metabolic and Pharmacokinetic Studies
The metabolism and pharmacokinetics of pyrazolopyrimidine derivatives are crucial areas of research, providing insights into how these compounds are processed by the body. Studies have detailed the metabolic pathways, excretion, and pharmacokinetic profiles of compounds like INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, offering valuable data for the development of therapeutic agents (Shilling et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and the progression of the S phase .
Mode of Action
1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase and the progression of the S phase. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Result of Action
The result of the action of 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- is the inhibition of cell division, leading to cell cycle arrest . This effect is particularly pronounced in cancer cells, where the compound shows superior cytotoxic activities against certain cell lines .
Future Directions
Properties
IUPAC Name |
3-bromo-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O2/c6-2-1-3(10-9-2)7-5(12)8-4(1)11/h(H3,7,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGWDYCNKQWEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1NC(=O)NC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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